Physicochemical properties of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol
Physicochemical properties of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol
Architecting Privileged Scaffolds: A Technical Whitepaper on 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol
Executive Summary
In contemporary medicinal chemistry, the shift away from flat, sp2-rich aromatic systems toward sp3-enriched, conformationally restricted scaffolds is paramount for improving clinical success rates. 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol (CAS: 1526006-23-4)[1] represents a highly specialized, privileged building block designed precisely for this purpose. By coupling a strained four-membered azetidine ring with a sterically and electronically tuned di-halogenated benzyl moiety, this compound offers unique vectorial projection of its hydroxyl pharmacophore while maintaining exceptional metabolic stability. This guide provides an in-depth analysis of its physicochemical profile, synthetic workflows, and validated applications in drug discovery.
Structural & Physicochemical Profiling
The utility of this building block lies in the deliberate causality of its structural features.
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The Azetidin-3-ol Core: Unlike larger, highly flexible piperidine or pyrrolidine rings, the four-membered azetidine ring heavily restricts the conformational space of the attached hydroxyl group. This rigidity reduces the entropic penalty upon binding to a target protein. Furthermore, azetidines possess a lower LogP and higher intrinsic metabolic stability compared to pyrrolidines, effectively mitigating CYP450-mediated oxidation at the α-carbon.
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The 2-Bromo-3-fluorobenzyl Moiety: The ortho-bromine atom introduces significant steric bulk, creating an orthogonal twist between the benzyl ring and the azetidine nitrogen's lone pair, locking the molecule into a specific bioactive conformation. The meta-fluorine atom withdraws electron density via the inductive effect, strengthening adjacent carbon-halogen bonds against metabolic cleavage, and provides a site for multipolar interactions within hydrophobic protein pockets.
This precise substitution pattern has been successfully leveraged in the development of Adrenomedullin receptor subtype 2 (AM2) inhibitors[2] and Hepatitis B virus (HBV) therapeutics[3].
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Pharmacochemical Rationale |
| Molecular Formula | C10H11BrFNO | Defines exact mass and isotopic distribution (79Br/81Br). |
| Molecular Weight | 260.10 g/mol | Highly ligand-efficient (<300 Da); ideal for fragment-based drug discovery (FBDD). |
| CAS Registry Number | 1526006-23-4 | Standardized identifier for procurement and database cross-referencing[1]. |
| Topological Polar Surface Area | 23.47 Ų | Excellent membrane permeability; well below the 90 Ų threshold for blood-brain barrier (BBB) penetration. |
| Calculated LogP (cLogP) | ~1.9 | Optimal lipophilicity for balancing aqueous solubility and hydrophobic pocket affinity. |
| H-Bond Donors / Acceptors | 1 / 2 | Minimal desolvation penalty; the hydroxyl group serves as a highly directional H-bond donor. |
Synthetic Workflow & Methodologies
The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol is most efficiently achieved via the reductive amination of 2-bromo-3-fluorobenzaldehyde with azetidin-3-ol hydrochloride.
Synthetic workflow for 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol via reductive amination.
Protocol 1: Self-Validating Reductive Amination
Causality & Design: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH4) because STAB is significantly milder and highly selective for protonated imines. This prevents the premature reduction of the starting aldehyde into an unwanted benzyl alcohol byproduct. 1,2-Dichloroethane (DCE) is utilized as the solvent because it provides optimal solubility for the reagents and stabilizes the charged ion-pair intermediate during imine formation.
Step-by-Step Methodology:
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Free-Basing: Suspend azetidin-3-ol hydrochloride (1.05 eq) in anhydrous DCE (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise at 0°C. Stir for 15 minutes to liberate the nucleophilic secondary amine.
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Imine Formation: Add 2-bromo-3-fluorobenzaldehyde (1.0 eq) to the solution. Stir at 25°C for 2 hours. Validation Step: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the disappearance of the aldehyde peak and the formation of the imine mass [M+H]+.
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Reduction: Cool the reaction mixture to 0°C. Add STAB (1.5 eq) in three portions over 15 minutes to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for 12 hours.
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Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize residual borane complexes. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in DCM) to yield the pure product.
Mechanistic Role in Drug Design
When integrated into larger therapeutic molecules, this building block frequently acts as a competitive antagonist or allosteric modulator. For instance, in the development of AM2 receptor inhibitors[2], the azetidine core mimics endogenous basic residues, while the halogenated benzyl group occupies a deep lipophilic pocket, disrupting the receptor's ability to couple with Gs proteins.
Pharmacological modulation of the AM2 receptor pathway by azetidine-based antagonists.
Protocol 2: Self-Validating Determination of LogD7.4
Causality & Design: The shake-flask method is employed over computational prediction to account for specific intramolecular hydrogen bonding between the azetidine nitrogen and the hydroxyl group, which predictive algorithms often miscalculate.
Step-by-Step Methodology:
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Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.4. Saturate with n-octanol for 24 hours to ensure phase equilibrium.
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Analyte Preparation: Dissolve 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol in DMSO to create a 10 mM stock. Spike into the aqueous phase to a final concentration of 100 µM.
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Partitioning: Add an equal volume of buffer-saturated n-octanol. Vortex vigorously for 3 minutes, then centrifuge at 3000 x g for 15 minutes to fully resolve the biphasic system.
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Quantification: Extract 50 µL from both the octanol and aqueous layers. Dilute with mobile phase and analyze via LC-MS/MS (MRM mode targeting the 260.1 m/z parent ion).
System Validation (Quality Control):
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Mass Balance Check: The sum of the calculated moles in both phases must equal 95-105% of the initial spike. A failure indicates precipitation or adsorption to the glassware, invalidating the run.
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Positive Control: Run Propranolol concurrently; the assay is only valid if the Propranolol LogD7.4 falls within the accepted 1.0–1.2 range.
Sources
- 1. CAS:1542910-69-9N-(2-Bromo-3-fluorobenzyl)-N-methylpropan-1-amine-毕得医药 [bidepharm.com]
- 2. WO2018211275A1 - Compounds - Google Patents [patents.google.com]
- 3. WO2019001420A1 - Heteroaryldihydropyrimidine derivatives and methods of treating hepatitis b infections - Google Patents [patents.google.com]
